BENGHE Foundational & Exploratory

Check Availability & Pricing

C15H12FNO3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(4-Fluorobenzoylamino)benzoic
Compound Name: )
acid methyl ester

Cat. No.: B1671837

An In-depth Technical Guide to the Characterization of Compounds with Molecular Formula
C15H12FNO3

Abstract

The molecular formula C15H12FNO3 represents a variety of chemical isomers, each with
potentially unique physicochemical properties and biological activities. This guide provides a
comprehensive framework for the identification, characterization, and preliminary biological
assessment of a compound with this formula. It is intended for researchers, scientists, and drug
development professionals. The document outlines standard experimental protocols, data
presentation formats, and logical workflows essential for advancing a novel chemical entity
from initial synthesis to biological screening.

Identification and Structural Isomerism

The formula C15H12FNO3 corresponds to a molecular weight of 273.26 g/mol . Due to the
presence of nitrogen, oxygen, and fluorine, along with a high degree of unsaturation, numerous
structural isomers are possible. These can belong to various chemical classes, including but
not limited to quinolinones, acetamides, and benzofurans. The specific arrangement of atoms
drastically influences the compound's properties. Below are representative structures of known
or plausible isomers.
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6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one

a

N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Figure 1. Representative Isomeric Structures for CI15H12FNO3
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Figure 1. Representative Isomeric Structures for C15H12FNO3.

Table 1: Compound Identifiers for Selected C15H12FNO3

Isomers
IUPAC Name Molecular Formula  InChiKey PubChem CID

N-(4-fluorobenzyl)-2-
oxo-1,2- VFUHQTRDRBVIQB-

. L C15H12FNO3 13876077
dihydroquinoline-3- UHFFFAOYSA-N

carboxamide

6-amino-5-(4-

fluorobenzoyl)-2- YLFDQYOKJCRQTM-
C15H12FNO3 11648037

methylbenzofuran- UHFFFAOYSA-N

3(2H)-one

2-(4-fluorophenyl)-N-
(1,3-dioxolan-2- C15H12FNO3 Not Available Not Available

ylmethyl)acetamide

Physicochemical and Spectroscopic Properties

The physicochemical properties are fundamental to understanding a compound's behavior,
including its suitability for further development. Spectroscopic data provides the definitive
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structural confirmation.

ble 2: Predicted Physicochemical :

Property

N-(4-fluorobenzyl)-2-oxo-
1,2-dihydroquinoline-3-
carboxamide

6-amino-5-(4-
fluorobenzoyl)-2-
methylbenzofuran-3(2H)-

one
Molecular Weight ( g/mol ) 273.26 273.26
XLogP3 2.3 2.8
Hydrogen Bond Donor Count 2 1
Hydrogen Bond Acceptor 3 4
Count
Rotatable Bond Count 3 3

Melting Point (°C)

Data Not Available

Data Not Available

Boiling Point (°C)

Data Not Available

Data Not Available

Solubility

Data Not Available

Data Not Available

Table 3: Representative Spectroscopic Data

(Hypothetical)
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Expected Observations for N-(4-
Technique fluorobenzyl)-2-oxo-1,2-dihydroquinoline-
3-carboxamide

Aromatic protons (6 7.0-8.5 ppm), benzyl CHz

protons (6 ~4.5 ppm), NH protons (variable,
1H NMR broad singlets). Coupling patterns consistent

with substituted quinoline and fluorobenzyl

groups.

Carbonyl carbons (& > 160 ppm), aromatic
carbons (6 110-150 ppm), benzyl CHz carbon (&
~45 ppm). Presence of C-F coupling for the

13C NMR

fluorobenzyl ring carbons.

N-H stretching (3200-3400), C=0 stretching
(amide and quinolone, ~1650-1680), C=C
stretching (aromatic, ~1450-1600), C-F
stretching (~1200-1250).

IR (cm™1)

[M+H]* at m/z 274.09, [M+Na]* at m/z 296.07.
Mass Spec. (ESI+) Fragmentation pattern would show loss of the

fluorobenzyl group.

Experimental Protocols

Detailed and reproducible protocols are critical for the synthesis and characterization of any
novel compound.

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for synthesizing an amide like N-(4-fluorobenzyl)-2-
o0xo0-1,2-dihydroquinoline-3-carboxamide from its corresponding carboxylic acid and amine.

e Acid Activation: Dissolve 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an
anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Add 1.1 equivalents of a coupling
agent (e.g., HBTU, HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA,
Triethylamine). Stir the mixture at room temperature for 15-30 minutes.
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e Amine Addition: Add 1.05 equivalents of 4-fluorobenzylamine to the reaction mixture.

¢ Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract
the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

« Purification: Combine the organic layers, dry over anhydrous Na=SOu4, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel or
by recrystallization to yield the final compound.

Structural Elucidation Workflow

The following workflow outlines the steps to confirm the structure of the synthesized compound.
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Figure 2. Workflow for Compound Characterization
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Figure 2. Workflow for Compound Characterization.

Purity Assessment using High-Performance Liquid
Chromatography (HPLC)

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
Acetonitrile or Methanol) at a concentration of 1 mg/mL.
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o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B
(Acetonitrile with 0.1% Formic Acid).

o Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to
initial conditions.

o Flow Rate: 1.0 mL/min.
o Detection: UV detector at 254 nm and 280 nm.

e Analysis: Inject 10 pL of the sample solution. The purity is determined by integrating the area
of the main peak and expressing it as a percentage of the total peak area.

Biological Activity and Screening

For a novel compound, determining its biological activity is a key step in the drug discovery
process. Without specific data for C15H12FNO3 isomers, a general workflow for screening is
presented.
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Figure 3. General Workflow for Biological Activity Screening
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Figure 3. General Workflow for Biological Activity Screening.

If a compound were to show, for example, anti-inflammatory activity, a potential next step would
be to investigate its effect on relevant signaling pathways, such as the NF-kB pathway, which is
a key regulator of inflammation.
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Figure 4. Hypothetical Target Pathway Investigation (NF-kB)
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Figure 4. Hypothetical Target Pathway Investigation (NF-kB).

Conclusion

The molecular formula C15H12FNO3 encompasses a diverse range of potential chemical
structures. This guide provides a systematic framework for the synthesis, purification, and
characterization of any such isomer. By following standardized protocols for structural
elucidation and employing a logical workflow for biological screening, researchers can
efficiently evaluate the potential of these novel compounds for further development in medicinal
chemistry and pharmacology. The lack of extensive public data on specific C15H12FNO3
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iIsomers underscores the importance of foundational characterization in the exploration of new
chemical space.

 To cite this document: BenchChem. [C15H12FNO3 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671837#c15h12fno3-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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